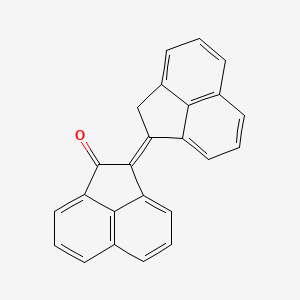
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one is an organic compound that belongs to the class of acenaphthylene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one typically involves the condensation of acenaphthylene derivatives under specific reaction conditions. Common methods include:
Aldol Condensation: This reaction involves the use of a base catalyst to promote the condensation of acenaphthylene derivatives, resulting in the formation of the desired compound.
Friedel-Crafts Acylation: This method uses a Lewis acid catalyst to facilitate the acylation of acenaphthylene derivatives, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction may produce acenaphthene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthylene: A precursor for the synthesis of various acenaphthylene derivatives.
Naphthalene Derivatives: Compounds with similar aromatic structures and chemical reactivity.
Propriétés
Numéro CAS |
477-77-0 |
|---|---|
Formule moléculaire |
C24H14O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C24H14O/c25-24-19-12-4-8-15-7-3-11-18(22(15)19)23(24)20-13-16-9-1-5-14-6-2-10-17(20)21(14)16/h1-12H,13H2/b23-20+ |
Clé InChI |
JSWJSPMNGGIXBV-BSYVCWPDSA-N |
SMILES isomérique |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=C/4\C5=CC=CC6=C5C(=CC=C6)C4=O |
SMILES canonique |
C1C2=CC=CC3=C2C(=CC=C3)C1=C4C5=CC=CC6=C5C(=CC=C6)C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)

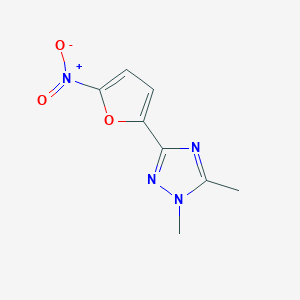

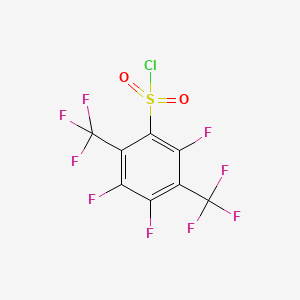
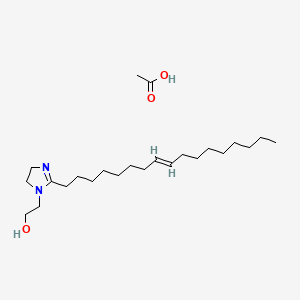
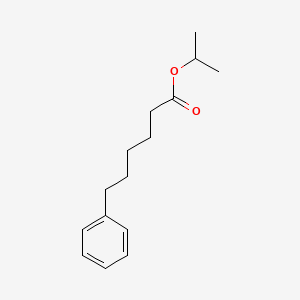
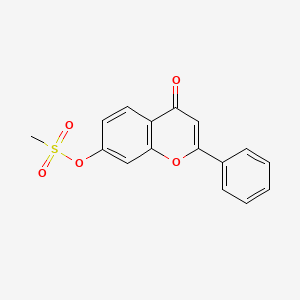
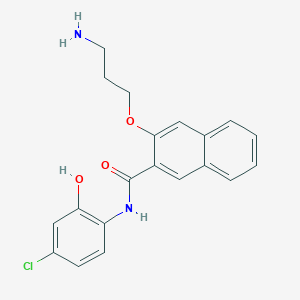
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
